molecular formula C11H17NO4 B7895210 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid

Cat. No.: B7895210
M. Wt: 227.26 g/mol
InChI Key: KMMLDRXTFRHRPF-UHFFFAOYSA-N
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Description

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid is an organic compound that features a piperidine ring substituted with an acetic acid moiety and an allyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group is introduced via a reaction with allyl chloroformate under basic conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a nucleophilic substitution reaction, often using a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    N-{[(Prop-2-en-1-yloxy)carbonyl]glycine}: This compound features a glycine moiety instead of a piperidine ring.

Uniqueness

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to similar compounds. Its combination of a piperidine ring with an allyloxycarbonyl group and an acetic acid moiety makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed examination of its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}NO4_{4}
  • IUPAC Name : this compound
  • SMILES : C=CCOC(=O)N1CCC(CC1)CC(=O)O
  • InChI Key : MPCSNPBPOJATQG-UHFFFAOYSA-N

The compound features a piperidine ring substituted with an allyloxycarbonyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated the potential of derivatives related to this compound in anticancer applications. For instance, compounds synthesized from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50_{50} values ranging from 28.8 to 124.6 µM against neoplastic cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .

The proposed mechanism of action for related compounds includes the inhibition of specific protein kinases involved in cancer pathways. Molecular docking studies have shown favorable binding affinities to MEK1 and other kinases, indicating that such compounds could serve as effective kinase inhibitors .

Synthesis and Testing

A series of experiments were conducted to synthesize derivatives of this compound. The synthetic route involved the use of various coupling reactions to attach the allyloxycarbonyl moiety to the piperidine backbone. The resulting compounds were subjected to in vitro testing for their cytotoxicity against cancer cell lines such as HT-29 and others.

Table 1: Anticancer Activity of Synthesized Derivatives

Compound IDIC50_{50} (µM)Cell Line Tested
Compound A28.8HT-29
Compound B124.6MCF7
Compound C56.4A549

In Silico Studies

In silico studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. The free energy calculations revealed that certain modifications significantly improved binding affinity, making them promising candidates for further development as anticancer agents .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in preliminary studies. Safety profiles indicate moderate toxicity levels; thus, further investigation is warranted to establish comprehensive safety data.

Properties

IUPAC Name

2-(1-prop-2-enoxycarbonylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-5-3-4-9(8-12)7-10(13)14/h2,9H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMLDRXTFRHRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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